![molecular formula C17H19N3O2S B5618138 4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

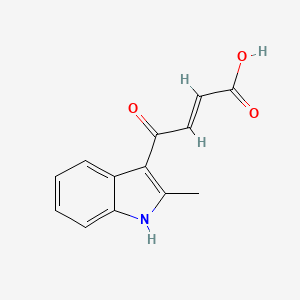

“4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide” is a complex organic compound. The core structure of this compound is derived from 3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone . This compound has a molecular formula of C11H13NO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da .

Synthesis Analysis

The synthesis of similar compounds involves a two-step synthetic protocol. The desired products are obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .

Molecular Structure Analysis

The molecular structure of similar compounds like 3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone has been confirmed by X-ray diffraction . The compound crystallizes in the space group P2 l /n .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine leads to the formation of a series of novel 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines .

Scientific Research Applications

- Indole derivatives , including this compound, exhibit promising anticancer potential. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The compound’s mechanism of action and its impact on tumor growth and metastasis are areas of interest .

- Indole-based molecules have been explored for their antibacterial activity. This compound may inhibit bacterial growth or disrupt essential cellular processes, making it relevant in the fight against bacterial infections .

- Fungal infections remain a global health concern. Researchers have examined indole derivatives, including this compound, for their antifungal properties. Understanding their mode of action and efficacy against specific fungal strains is crucial .

- Inflammation plays a role in various diseases. Investigations into the anti-inflammatory potential of this compound could reveal its impact on inflammatory pathways and immune responses .

- Some indole derivatives exhibit neuroprotective effects. Researchers have explored their ability to mitigate oxidative stress, enhance neuronal survival, and potentially treat neurodegenerative disorders .

- Indoles, both natural and synthetic, play a significant role in cell biology. This compound may influence cellular signaling pathways, affecting processes like cell proliferation, differentiation, and apoptosis .

Anticancer Activity

Antibacterial Properties

Antifungal Applications

Anti-Inflammatory Effects

Neuroprotective Studies

Cell Biology and Signal Transduction

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids

- Synthesis and Antinociceptive, Anthelmintic, and Larvicidal activity of 4-(3,3-dimethyl-3,4-dihydroisoquinolin-1-ylthio)anilines

- Biological activities of a newly synthesized pyrazoline derivative

- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one

properties

IUPAC Name |

4-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-17(2)11-12-5-3-4-6-15(12)16(20-17)19-13-7-9-14(10-8-13)23(18,21)22/h3-10H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLBZZDJOFNELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]amino}benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5618062.png)

![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)

![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)

![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)

![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)

![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)

amino]acetic acid](/img/structure/B5618131.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)